N-benzyl-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-benzyl-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide is a complex organic compound with the molecular formula C16H19N3OS2 This compound is characterized by its unique structure, which includes a benzyl group, a thiophene ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of the thiophene derivative, which is then subjected to a series of reactions to introduce the benzyl and hydrazinecarbothioamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the reaction progress and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-benzyl-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity. This interaction can lead to changes in cellular signaling pathways, ultimately influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[(5-methylthiophen-3-yl)carbonyl]hydrazinecarbothioamide
- N-benzyl-2-[(5-ethylthiophen-3-yl)carbonyl]hydrazinecarbothioamide
- N-benzyl-2-[(5-butylthiophen-3-yl)carbonyl]hydrazinecarbothioamide
Uniqueness
N-benzyl-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide is unique due to the presence of the propyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall effectiveness in various applications.
Properties
IUPAC Name |
1-benzyl-3-[(5-propylthiophene-3-carbonyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-2-6-14-9-13(11-22-14)15(20)18-19-16(21)17-10-12-7-4-3-5-8-12/h3-5,7-9,11H,2,6,10H2,1H3,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLALRNQCHBCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NNC(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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